4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid, also known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA has been found to exhibit various biochemical and physiological effects, making it an interesting compound for scientific research.
Wirkmechanismus
The mechanism of action of 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid is not well understood. However, it has been proposed that 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid inhibits the activity of certain enzymes by binding to their active sites, thereby preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects:
4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid inhibits the activity of certain enzymes such as acetylcholinesterase and carbonic anhydrase. In vivo studies have shown that 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid exhibits anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the management of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid in lab experiments include its synthetic accessibility, its ability to inhibit the activity of certain enzymes, and its potential applications in various fields. The limitations of using 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid in lab experiments include its limited solubility in water, its potential toxicity, and its unknown mechanism of action.
Zukünftige Richtungen
1. Further studies are needed to elucidate the mechanism of action of 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid.
2. The potential therapeutic applications of 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid need to be explored further.
3. The synthesis of novel materials using 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid as a building block needs to be investigated.
4. The toxicity of 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid needs to be evaluated further to determine its safety for use in humans.
5. The effects of 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid on other enzymes and biological systems need to be studied to fully understand its potential applications.
Synthesemethoden
4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-aminobenzoic acid with 2-methylpropen-1-ol to form the intermediate, which is then reacted with succinic anhydride to obtain the final product, 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and material science. In biochemistry, 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been found to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases. In pharmacology, 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the management of pain and inflammation. In material science, 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
Produktname |
4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid |
---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
4-[4-(2-methylprop-2-enoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-10(2)9-19-12-5-3-11(4-6-12)15-13(16)7-8-14(17)18/h3-6H,1,7-9H2,2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
GWNVAYNXIDWBLC-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)CCC(=O)O |
Kanonische SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.